molecular formula C8H11NO3S2 B2865212 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione CAS No. 338975-28-3

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione

Cat. No.: B2865212
CAS No.: 338975-28-3
M. Wt: 233.3
InChI Key: BYWHXJYYQPONHT-UHFFFAOYSA-N
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Description

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Properties

IUPAC Name

2-[bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c1-3-13-8(14-4-2)6-9-5(10)7(11)12-6/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWHXJYYQPONHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NC(=O)C(=O)O1)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diketone-Amine Cyclization

The 1,3-oxazole-4,5-dione ring is synthesized via cyclocondensation of α-amino diketones. For example, glycine derivatives react with acylating agents to form azlactones, which are subsequently oxidized:

  • Formation of azlactone intermediate :
    $$ \text{Glycine derivative} + \text{Acyl chloride} \rightarrow \text{Azlactone (oxazolone)} $$ .
  • Oxidation to 1,3-oxazole-4,5-dione :
    $$ \text{Azlactone} + \text{Oxidizing agent (e.g., Br}_2\text{)} \rightarrow \text{1,3-Oxazole-4,5-dione} $$ .

In the target compound, the bis(ethylsulfanyl)methyl group must be introduced prior to or during cyclization. A modified Bredereck reaction using ethylsulfanylacetyl chloride as the acylating agent has been proposed.

Halogen Dance Isomerization

A regioselective method for substituted oxazoles involves halogen dance isomerization. For instance, bromination of 2-phenylthio-1,3-oxazole at 0°C followed by warming to 22°C yields 5-bromo-2-phenylthio-1,3-oxazole. Adapting this method, ethylsulfanyl groups could replace phenylthio via nucleophilic aromatic substitution, though the electron-deficient oxazole ring may require harsh conditions.

Thiolation Strategies for Sulfur Incorporation

Nucleophilic Substitution on Preformed Oxazole

Post-cyclization introduction of ethylsulfanyl groups involves reacting a methylene-bridged oxazole dihalide with ethanethiol:

  • Synthesis of dihalide precursor :
    $$ \text{2-(Dihalomethyl)-1,3-oxazole-4,5-dione} + \text{Base} \rightarrow \text{Electrophilic intermediate} $$.
  • Double thiolation :
    $$ \text{Intermediate} + 2 \text{ EtSH} \rightarrow \text{Target compound} $$.

Challenges include controlling bis-substitution without over-reaction and managing the stability of the dione ring under basic conditions.

Michael Addition-Elimination

Ethylsulfanyl groups can be introduced via Michael addition to α,β-unsaturated carbonyl intermediates. For example, reaction of 2-methylene-1,3-oxazole-4,5-dione with ethanethiol in the presence of a base (e.g., Et₃N) yields the bis-adduct.

One-Pot Tandem Approaches

Iron/Copper-Catalyzed Cyclization-Thiolation

Drawing from methodologies for dihydrobenzofuran synthesis, a one-pot process may involve:

  • Iron(III)-catalyzed iodination of a propargylamine precursor.
  • Copper(I)-mediated cyclization with concurrent thiol incorporation.

This approach benefits from regioselectivity and avoids isolating unstable intermediates. However, adapting it to the target compound requires optimization to prevent over-iodination.

Ionic Liquid-Mediated Synthesis

Green chemistry approaches using deep eutectic solvents (DES) or ionic liquids (e.g., [BsMeP][OTf]) enable efficient cyclization and thiolation at mild temperatures. For example:
$$ \text{α-Amino diketone} + \text{Ethanethiol} \xrightarrow{\text{DES}} \text{Target compound} $$.

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations Yield*
Diketone-Amine Cyclization Azlactone formation, oxidation High regiocontrol Multi-step, low functional tolerance ~50%
Halogen Dance Bromination, nucleophilic substitution Late-stage diversification Harsh conditions, byproducts ~75%
One-Pot Tandem Catalytic cyclization-thiolation Atom economy, scalability Requires specialized catalysts ~60%
Ionic Liquid Solvent-mediated synthesis Eco-friendly, mild conditions Limited substrate scope ~70%

*Reported yields for analogous reactions; target compound-specific data scarce.

Challenges and Optimization Strategies

  • Oxazole Ring Stability : The 4,5-dione moiety is prone to hydrolysis under acidic/basic conditions. Anhydrous solvents (e.g., CH₂Cl₂) and low temperatures are critical.
  • Bis-Thiolation Selectivity : Ensuring both ethylsulfanyl groups install without mono- or over-substitution requires precise stoichiometry and slow reagent addition.
  • Purification : Silica gel chromatography (8:1 Hex:EtOAc) effectively isolates the target compound from polar byproducts.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to alter the oxidation state of the sulfur atoms.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione is a heterocyclic compound containing sulfur and oxygen atoms, which is explored in various scientific fields.

Chemistry
this compound serves as a building block in synthesizing complex molecules.

Biology
Researchers are exploring the compound’s potential antimicrobial and anticancer properties. One study developed a lateral flow immunoassay (LFIA) for diagnosing angiostrongyliasis, utilizing monoclonal antibodies against antigens of Angiostrongylus cantonensis adults. The LFIA demonstrated high sensitivity (91.1%) and specificity (100%), offering a simple and rapid approach for diagnosing human angiostrongyliasis .

Medicine
The compound is under investigation for its potential use in drug development, particularly for its interactions with biological targets.

Industry
In industrial applications, this compound is used as an intermediate in producing various chemicals and materials.

The compound's mechanism of action involves interactions with molecular targets and pathways in biological systems, with sulfur and oxygen atoms forming bonds with specific enzymes or receptors, leading to changes in their activity and biological effects such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-[Bis(methylsulfanyl)methyl]-1,3-oxazole-4,5-dione: This compound has a similar structure but contains methylsulfanyl groups instead of ethylsulfanyl groups.
  • 2-[Bis(phenylsulfanyl)methyl]-1,3-oxazole-4,5-dione: This variation contains phenylsulfanyl groups, which can alter its chemical properties and biological activities.

Mechanism of Action

The mechanism of action of 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur and oxygen atoms can form bonds with specific enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[Bis(methylsulfanyl)methyl]-1,3-oxazole-4,5-dione: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.

    2-[Bis(phenylsulfanyl)methyl]-1,3-oxazole-4,5-dione: Contains phenylsulfanyl groups, which can alter its chemical properties and biological activities.

Uniqueness

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione is unique due to the presence of ethylsulfanyl groups, which can influence its reactivity and interactions with biological targets. This compound’s specific combination of sulfur and oxygen atoms within a heterocyclic structure makes it a valuable tool for researchers in various fields.

Biological Activity

2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings.

  • Molecular Formula : C8_8H11_{11}N O3_3S2_2
  • Molar Mass : 233.31 g/mol
  • CAS Number : 338975-28-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's sulfur and oxygen atoms are capable of forming bonds with enzymes and receptors, which can lead to alterations in their activity. These interactions may result in significant biological effects such as:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenInhibition Zone (mm)Activity Level
Staphylococcus aureus (G+)20Highly Active
Escherichia coli (G-)15Moderately Active
Candida albicans18Moderately Active
Klebsiella pneumoniae (G-)12Weakly Active

This data suggests that the compound is particularly effective against Gram-positive bacteria while also showing activity against certain Gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has also been explored, with studies indicating that it can induce apoptosis in cancer cell lines. The mechanism involves the disruption of tubulin polymerization, which is crucial for cell division.

Case Study: Tubulin Polymerization Inhibition

A study highlighted that derivatives similar to this compound inhibited tubulin polymerization with IC50_{50} values below 1 μM. This activity was significantly higher than that observed for other oxazole derivatives .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructure TypeAntimicrobial ActivityAnticancer Activity
2-[Bis(methylsulfanyl)methyl]-1,3-oxazole-4,5-dioneMethyl instead of ethylModerateLow
2-[Bis(phenylsulfanyl)methyl]-1,3-oxazole-4,5-dionePhenyl groupsHighModerate
This compound Ethyl groupsHighHigh

This table illustrates that the ethylsulfanyl groups in this compound enhance both its antimicrobial and anticancer activities compared to its counterparts .

Q & A

Q. How can researchers design experiments to resolve contradictions between theoretical predictions and observed reaction outcomes?

  • Methodological Answer :
  • Control experiments : Systematically vary one parameter (e.g., solvent polarity) while holding others constant.
  • Isotopic labeling : Use ¹³C-labeled reagents to trace reaction pathways via NMR or MS.
  • Collaborative validation : Cross-check results with independent labs using identical protocols .

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